molecular formula C11H18BrNOS B13249737 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol

2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol

Cat. No.: B13249737
M. Wt: 292.24 g/mol
InChI Key: KLHVOALCQFSRGM-UHFFFAOYSA-N
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Description

2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is a synthetic organic compound featuring a brominated thiophene ring linked via a methylamino group to a branched pentanol chain. The hydroxyl and amino groups enhance solubility and enable hydrogen-bonding interactions, making this compound a candidate for drug development or material science applications.

Properties

Molecular Formula

C11H18BrNOS

Molecular Weight

292.24 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]-4-methylpentan-1-ol

InChI

InChI=1S/C11H18BrNOS/c1-8(2)5-9(7-14)13-6-10-3-4-11(12)15-10/h3-4,8-9,13-14H,5-7H2,1-2H3

InChI Key

KLHVOALCQFSRGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-methylpentan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting intermediate is then subjected to hydrolysis to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromothiophene moiety can be reduced to a thiophene derivative using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The bromine atom in the bromothiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: LAH, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is a chemical compound with the molecular formula C11H18BrNOSC_{11}H_{18}BrNOS and a molecular weight of 292.24 g/mol . It is also known by other names such as 1247703-71-4, AKOS010497671, and EN300-167679 .

Structural Information
The compound's structure includes a thiophene ring substituted with a bromine atom and a methylaminomethyl group, attached to a methylpentanol moiety . Key structural identifiers include:

  • IUPAC Name: 2-[(5-bromothiophen-2-yl)methylamino]-4-methylpentan-1-ol
  • InChI: InChI=1S/C11H18BrNOS/c1-8(2)5-9(7-14)13-6-10-3-4-11(12)15-10/h3-4,8-9,13-14H,5-7H2,1-2H3
  • InChIKey: KLHVOALCQFSRGM-UHFFFAOYSA-N
  • SMILES: CC(C)CC(CO)NCC1=CC=C(S1)Br

Applications

While specific applications of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol are not detailed in the provided search results, the presence of amine and hydroxyl functional groups suggests potential use as an intermediate in organic synthesis . Similar compounds, such as 2-Amino-3-methyl-1-butanol, have been used in the synthesis of other compounds . Other studies use similar compounds in creating polymers, resins, and various industrial chemicals .

Safety Information

Mechanism of Action

The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromothiophene and amino alcohol functionalities. These interactions may modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol (CAS 1155073-68-9)

Structural Differences :

  • Target Compound : Contains a 5-bromothiophen-2-yl substituent.
  • CAS 1155073-68-9 : Features a 4-methylpentan-2-yl group instead of the bromothiophene ring.

Functional Implications :

  • This may enhance binding affinity to biological targets like enzymes or receptors .
  • CAS 1155073-68-9’s simpler alkyl chain likely increases lipophilicity , favoring membrane permeability but reducing solubility compared to the hydroxyl-containing target compound .
Property 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol 4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol
Molecular Weight ~303.2 g/mol (estimated) 201.35 g/mol
Halogen Presence Bromine (Br) None
Polar Groups Hydroxyl, Amino Amino
Bioactivity Potential High (due to bromothiophene) Low (alkyl-dominated structure)
Comparison with N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones

Structural Differences :

  • Target Compound: Contains an amino alcohol backbone.
  • Quinolone Derivatives: Feature a quinolone core linked to bromothiophen-2-yl via oxoethyl or oximinoethyl groups .

Functional Implications :

  • Quinolones (e.g., derivatives in Bioorg. Med. Chem. Lett. 2005, 15, 4536) exhibit antibacterial activity via DNA gyrase inhibition. The target compound’s amino alcohol structure lacks the quinolone pharmacophore, suggesting divergent mechanisms of action .
  • The hydroxyl group in the target compound may improve aqueous solubility compared to the more lipophilic quinolone derivatives.
Property 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Quinolones
Core Structure Amino alcohol Quinolone
Bioactivity Underexplored Antibacterial (IC₅₀: 0.5–2 µg/mL)
Solubility Moderate (hydroxyl group) Low (quinolone hydrophobicity)

Biological Activity

2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol, with the CAS number 1247703-71-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is C11_{11}H18_{18}BrNOS, with a molecular weight of 292.24 g/mol. The compound features a bromothiophene moiety, which is known for its biological activity in various contexts.

PropertyValue
CAS Number1247703-71-4
Molecular FormulaC11_{11}H18_{18}BrNOS
Molecular Weight292.24 g/mol

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Compounds containing bromothiophene rings have been shown to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. The presence of the amine group in this structure may enhance its ability to interact with biological systems, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Pharmacological Studies

  • Anti-Cancer Activity : Research has indicated that bromothiophene derivatives can inhibit the growth of cancer cells through the modulation of histone acetylation. This suggests that 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol may act as an epigenetic regulator by influencing bromodomain-containing proteins (BCPs), which are implicated in cancer progression .
  • Neuroprotective Effects : Some studies have reported that similar compounds exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could imply a potential use for 2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol in neurodegenerative diseases .
  • Antimicrobial Properties : The structure also suggests potential antimicrobial activity, as many thiophene derivatives have shown efficacy against various bacterial strains by disrupting their cellular functions .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of bromothiophene derivatives, it was found that the introduction of amine groups significantly increased the potency against breast cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis through activation of caspase pathways .

Case Study 2: Neuroprotection in Animal Models

A recent animal study demonstrated that administration of bromothiophene-based compounds resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. The findings suggest that these compounds may offer therapeutic benefits through their antioxidant properties .

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